2-Amino-benzothiazole-6-carboxylic acid diethylamide
Overview
Description
2-Amino-benzothiazole-6-carboxylic acid diethylamide is a chemical compound with the molecular formula C12H15N3OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with diethylamine and a carboxylating agent under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N-diisopropylethylamine (DIEA) to facilitate the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-Amino-benzothiazole-6-carboxylic acid diethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as piperidine or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities .
Scientific Research Applications
2-Amino-benzothiazole-6-carboxylic acid diethylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-benzothiazole-6-carboxylic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing their inactive conformations and preventing their normal function .
Comparison with Similar Compounds
2-Amino-benzothiazole-6-carboxylic acid diethylamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A simpler derivative with similar biological activities but lacking the diethylamino and carboxamide groups.
6-butoxy-1,3-benzothiazol-2-amine: A derivative with a butoxy group at the 6-position, which may confer different physicochemical properties and biological activities.
2-methyl-1,3-benzothiazol-6-amine:
The uniqueness of this compound lies in its specific substitution pattern, which may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)8-5-6-9-10(7-8)17-12(13)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLVNVGGJBUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354300 | |
Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333434-07-4 | |
Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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